9H-Xanthen-9-one, 3,6-dimethyl-
Description
Significance of Xanthone (B1684191) Derivatives in Organic and Materials Chemistry Research
Xanthones are recognized as a "privileged structure" in medicinal and organic chemistry. chemicalbook.comup.pt This designation stems from their simple tricyclic scaffold, which can be readily substituted at various positions to modulate biological and chemical properties. doi.orgnih.gov Both naturally occurring and synthetic xanthones have demonstrated a vast array of pharmacological activities. up.ptnih.gov This has made them a focal point for the development of new therapeutic agents. chemicalbook.comnih.gov
In the realm of organic synthesis, the xanthone core presents an interesting target, leading to the development and optimization of various synthetic methodologies. up.ptnih.gov Classical methods like the Grover, Shah, and Shah reaction, cyclodehydration of 2,2'-dihydroxybenzophenones, and cycloacylation of 2-aryloxybenzoic acids are foundational, while newer, more efficient strategies continue to be developed. nih.gov
In materials chemistry, the rigid, aromatic structure of the xanthone nucleus imparts useful photophysical properties. nih.gov This has led to their application as sensitizing chromophores, in laser technology, and as dyes. up.ptnih.gov The study of their fluorescence and phosphorescence is crucial for developing new photoactive materials and biological probes. nih.gov
Structural Framework and Nomenclature of 9H-Xanthen-9-one, 3,6-dimethyl-
The fundamental structure of a xanthone is 9H-xanthen-9-one, which consists of two benzene (B151609) rings fused to a central γ-pyrone ring. chemicalbook.com The nomenclature "9H-xanthen-9-one" indicates the location of a ketone group at position 9 of the xanthene system.
In the specific case of 9H-Xanthen-9-one, 3,6-dimethyl- , two methyl groups (–CH₃) are attached to the carbon atoms at positions 3 and 6 of the dibenzo-γ-pyrone backbone. This symmetrical substitution pattern influences the molecule's electronic properties and steric profile.
General synthetic strategies for simple xanthones often involve the condensation of a phenol (B47542) with a salicylic (B10762653) acid derivative or the cyclization of a substituted benzophenone (B1666685) intermediate. up.ptnih.gov The Ullmann condensation is another key reaction type used to form the diaryl ether linkage central to many xanthone syntheses. up.ptwikipedia.org For 9H-Xanthen-9-one, 3,6-dimethyl-, specific synthetic routes originating from m-cresol (B1676322) have been noted. chemicalbook.com
Table 1: Chemical and Physical Properties of 9H-Xanthen-9-one, 3,6-dimethyl-
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₂ |
| IUPAC Name | 3,6-dimethyl-9H-xanthen-9-one |
| Synonyms | 3,6-Dimethylxanthone |
| Molar Mass | 224.26 g/mol |
| Appearance | Data not widely available |
| Melting Point | Data not widely available |
| Boiling Point | Data not widely available |
This table is generated based on the molecular structure. Experimental physical property data is not broadly published.
Research Landscape and Current Gaps Pertaining to 3,6-Dimethylated Xanthones
The research landscape for xanthone derivatives is vast, however, the focus has predominantly been on complex, naturally occurring xanthones (e.g., from Garcinia species) or those with specific functional groups like hydroxyls, prenyls, or amines that impart significant biological activity. nih.govdss.go.th
In contrast, simple, non-functionalized derivatives such as 9H-Xanthen-9-one, 3,6-dimethyl- have received considerably less attention in recent decades. The existing research on this specific compound is older and tends to focus on its fundamental photophysical properties. For instance, studies from the 1970s and 1980s investigated its phosphorescence lifetime. One study noted that the phosphorescence lifetime of 3,6-dimethylxanthone is shorter than that of the parent xanthone molecule. dss.go.th Another reported that its phosphorescence lifetime is temperature-dependent. doi.org The synthesis of 3,6-dimethylxanthone for use in metabolic feeding studies has also been documented, indicating its utility in foundational biochemical research. ukzn.ac.za
A significant gap in the current research landscape is the lack of exploration into the potential applications of 3,6-dimethylxanthone. While the fundamental photophysics were characterized decades ago, there is little to no recent data on its potential as:
A building block or intermediate for more complex functional molecules.
A component in materials science, for example, in the development of organic semiconductors or emitters where methyl group substitution can influence solubility and packing.
A pharmacologically active agent. The biological activity profile of this specific isomer remains largely uninvestigated compared to its more decorated relatives.
The current body of scientific literature suggests that while the broader xanthone class remains highly relevant, the research focus has shifted towards more complex derivatives, leaving the potential utility of simpler, synthetically accessible compounds like 9H-Xanthen-9-one, 3,6-dimethyl- as an underexplored area.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethylxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-9-3-5-11-13(7-9)17-14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKURZBYJOSVUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481216 | |
| Record name | 9H-Xanthen-9-one, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19814-69-8 | |
| Record name | 9H-Xanthen-9-one, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 9h Xanthen 9 One, 3,6 Dimethyl and Analogues
General Synthetic Approaches for Xanthone (B1684191) Core Structures
The synthesis of the central xanthone ring system has been a subject of extensive research for over a century, leading to several established and novel methodologies. The most prevalent strategies involve the formation of a key C-C or C-O bond to construct the tricyclic framework, typically through condensation reactions or intramolecular cyclizations.
Condensation reactions are a cornerstone of xanthone synthesis, often involving the coupling of a salicylic (B10762653) acid derivative with a phenol (B47542).
The Grover, Shah, and Shah (GSS) reaction is a classical and widely used one-pot method. It involves heating a salicylic acid and a phenol with a dehydrating agent, traditionally zinc chloride (ZnCl₂) in phosphoryl chloride (POCl₃). sci-hub.seachemblock.com The reaction proceeds through a Friedel-Crafts acylation to form a 2,2'-dihydroxybenzophenone (B146640) intermediate, which then undergoes intramolecular cyclodehydration to yield the xanthone. sci-hub.seachemblock.com However, this method has limitations; for instance, the reaction with less reactive phenols like resorcinol (B1680541) may stop at the benzophenone (B1666685) stage. achemblock.com
To overcome the limitations of the classic GSS reaction, alternative condensing agents have been developed. Eaton's reagent , a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has proven to be a highly efficient catalyst for this transformation. researchgate.netidsi.md It is particularly effective for reacting salicylic acids with electron-rich phenols, such as phloroglucinol (B13840) derivatives, often providing high yields of the xanthone directly and minimizing the formation of benzophenone intermediates. sci-hub.seresearchgate.net The proposed mechanism involves the formation of a reactive acylium ion from the salicylic acid, which then performs an electrophilic aromatic substitution on the phenol partner. idsi.md
Modern variations also include the use of aryne chemistry, where in-situ generated benzynes react with ortho-heteroatom-substituted benzoates to form the xanthone scaffold under mild conditions. nih.govnih.gov
Table 1: Comparison of Condensation Reagents for Xanthone Synthesis
| Method | Reagents | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Grover, Shah, and Shah (GSS) | ZnCl₂ / POCl₃ | Salicylic acids and phenols | Classical one-pot method; can be limited by substrate reactivity. | sci-hub.seachemblock.com |
| Eaton's Reagent | P₂O₅ / CH₃SO₃H | Salicylic acids and electron-rich phenols | High efficiency and yield; excellent condensing agent. | researchgate.netidsi.md |
| Aryne Coupling | o-(trimethylsilyl)aryl triflates, CsF | Substituted benzoates | Modern method, mild conditions, proceeds via tandem nucleophilic coupling and cyclization. | nih.gov |
Stepwise approaches involving the pre-formation of an intermediate followed by cyclization are among the most prevalent and versatile strategies for xanthone synthesis. sci-hub.se These methods can be broadly categorized into two main routes: the benzophenone route and the diaryl ether route.
The benzophenone route first involves a Friedel-Crafts acylation between a substituted benzoyl chloride and a phenolic derivative to form a 2,2'-dioxygenated benzophenone. sci-hub.se This intermediate is then induced to cyclize. The cyclization step is a cyclodehydration that involves the intramolecular nucleophilic substitution of a hydroxyl group, effectively closing the pyrone ring to form the xanthone. sci-hub.se
The diaryl ether route relies on an initial Ullmann condensation to form a 2-aryloxybenzoic acid intermediate. sci-hub.senih.gov This diaryl ether is then subjected to an intramolecular electrophilic cycloacylation to furnish the xanthone core. This acylation is typically promoted by strong acids or other activating agents. The Ullmann-based strategy is particularly useful and has been optimized for the synthesis of complex derivatives. sci-hub.seresearchgate.net
Specific Synthetic Routes for 3,6-Dimethylated Xanthone Derivatives
While general methods provide the blueprint, specific substitution patterns require tailored synthetic strategies, starting materials, and reaction conditions.
The synthesis of 1,8-dihydroxy-3,6-dimethyl-9H-xanthen-9-one has been reported, highlighting a specific application of xanthone synthesis principles. researchgate.net This compound can be prepared from appropriate precursors, likely involving the condensation of 3-methylsalicylic acid with orcinol (B57675) (5-methylresorcinol) or a related derivative, followed by cyclization. The presence of hydroxyl groups at the 1 and 8 positions suggests a synthetic pathway that preserves or introduces these functionalities strategically. Such polyhydroxylated derivatives are of significant interest for their biological activities. researchgate.netprepchem.com
The synthesis of various dimethylated xanthone analogues demonstrates the adaptability of core synthetic strategies. A prominent example is the synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a compound of significant pharmacological interest. sci-hub.senih.govcaymanchem.com
An improved synthesis of DMXAA starts from 3,4-dimethylbenzoic acid. sci-hub.senih.gov The key steps involve:
Nitration of 3,4-dimethylbenzoic acid to introduce a nitro group.
Reduction of the nitro group to an amine, forming 3,4-dimethylanthranilic acid.
Ullmann condensation of this intermediate with an appropriate iodo- or bromo-substituted phenylacetic acid derivative.
Intramolecular cyclization of the resulting diaryl ether to form the xanthenone ring.
Table 2: Key Intermediates in the Synthesis of 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA)
| Starting Material | Key Intermediate | Synthetic Step | Final Product | Reference |
|---|---|---|---|---|
| 3,4-Dimethylbenzoic acid | 3,4-Dimethylanthranilic acid | Nitration followed by reduction | 5,6-Dimethylxanthenone-4-acetic acid | sci-hub.senih.gov |
| 3,4-Dimethylanthranilic acid | 2-(Carboxymethoxy)-5-iodobenzoic acid derivative (from Ullmann reaction) | Ullmann condensation followed by cyclization |
Similarly, the synthesis of 3,4-dimethoxy-1-methyl-9H-xanthen-9-one has been achieved via the benzophenone method, starting from 1,2,3-trimethoxy-5-methylbenzene and a suitable methoxybenzoyl chloride. researchgate.net This highlights how different substitution patterns, including methyl and methoxy (B1213986) groups, can be incorporated by selecting appropriately substituted precursors.
Targeted Derivatization and Functionalization Strategies
Once the xanthone core is assembled, its properties can be finely tuned through targeted derivatization and functionalization of the aromatic rings. These modifications are crucial for structure-activity relationship (SAR) studies and for developing materials with specific properties.
A common strategy involves the functionalization of pre-existing groups, such as hydroxyls. For example, 3,6-dihydroxy-9H-xanthen-9-one serves as a versatile starting point for derivatization. achemblock.comnih.govresearchgate.net The hydroxyl groups can be converted into better leaving groups, such as triflates, which can then be displaced by various nucleophiles. This approach has been used to synthesize a library of 3,6-diaminoxanthones by reacting the bis(triflate) derivative with primary and secondary amines. researchgate.net The hydroxyl groups can also be directly converted to chloro groups using reagents like thionyl chloride. researchgate.net
Other common functionalization reactions include:
Methylation, Formylation, and Nitration : These electrophilic aromatic substitution reactions can be performed directly on the xanthone ring, although selectivity can be an issue depending on the existing substituents. nih.gov
Prenylation : The introduction of prenyl groups, common in natural xanthones, can be achieved by reacting a hydroxyxanthone with prenyl bromide or by using 2-methylbut-3-en-2-ol with a Lewis acid catalyst for direct C-prenylation. nih.gov
Hybrid Compound Synthesis : The xanthone scaffold can be combined with other pharmacophores. For instance, amino-xanthones can be reacted with benzenesulfonyl chlorides to create novel xanthone-benzenesulfonamide hybrids, which have been explored for their biological activities. nih.gov
These derivatization strategies demonstrate the chemical versatility of the xanthone nucleus, allowing for the systematic modification of the 3,6-dimethyl-9H-xanthen-9-one scaffold and its analogues to generate diverse molecular libraries for further investigation.
Substitution Reactions on the Xanthone Scaffold
Substitution reactions are a cornerstone of xanthone chemistry, enabling the introduction of a wide array of functional groups onto the core structure. A common precursor for these transformations is 3,6-dihydroxy-9H-xanthen-9-one, which can be synthesized in quantitative yields through the dehydrative cyclization of 2,2′,4,4′-tetrahydroxybenzophenone. researchgate.net This dihydroxyxanthone serves as a versatile starting material for further derivatization.
One key strategy involves the conversion of the hydroxyl groups into more reactive functionalities. For instance, reaction with thionyl chloride can transform 3,6-dihydroxy-9H-xanthen-9-one into 3,6-dichloro-9H-xanthen-9-one. researchgate.net Another approach is the formation of triflate derivatives, such as 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate), which are excellent electrophiles for subsequent nucleophilic substitution reactions with various primary and secondary amines. researchgate.net
Furthermore, iterative nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated xanthone precursors provide a powerful method for creating both symmetrical and asymmetrical derivatives. nih.gov This methodology often starts with a polyfluorinated benzophenone which, upon cyclization, yields a fluorinated xanthone. The fluorine atoms can then be sequentially replaced by various nucleophiles, including alkoxides, amines, and thiols, under controlled conditions. nih.gov For example, the reaction of a fluorinated xanthone with an amine nucleophile can lead to the formation of an amino-substituted xanthone. nih.gov
The following table summarizes key substitution reactions on the xanthone scaffold:
| Starting Material | Reagent(s) | Product | Reference(s) |
| 3,6-Dihydroxy-9H-xanthen-9-one | Thionyl chloride | 3,6-Dichloro-9H-xanthen-9-one | researchgate.net |
| 3,6-Dihydroxy-9H-xanthen-9-one | Trifluoromethanesulfonic anhydride | 9-Oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) | researchgate.net |
| Hexafluorobenzophenone | Various nucleophiles (e.g., amines, alkoxides) | Symmetrically and asymmetrically substituted xanthones | nih.gov |
Oxidative and Reductive Transformations
Oxidative and reductive reactions are fundamental to both the synthesis and derivatization of the xanthone core. A common synthetic route to xanthones involves the oxidation of a corresponding xanthene precursor. researchgate.net Various oxidizing agents have been employed for this transformation, with potassium permanganate (B83412) being a traditional choice, although it can sometimes lead to over-oxidation and decomposition of the desired product. nih.gov
More controlled and efficient oxidation methods have been developed. For example, quinones can be used to oxidize xanthenes to pyronines, which are closely related to xanthones. researchgate.net A significant advancement is the use of a stepwise chemical redox cycling method, which will be discussed in more detail in a later section.
Conversely, the reduction of the xanthone carbonyl group is also a valuable transformation. This can lead to the formation of xanthenes or xanthydrols, which can be important intermediates for further reactions. The choice of reducing agent will determine the final product.
The following table highlights key oxidative and reductive transformations involving the xanthone scaffold:
Coupling Reactions: C-N Bond Formations and Arylations
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of xanthones, particularly for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions typically involve the coupling of a halogenated or triflated xanthone with a suitable amine or arylboronic acid derivative.
The Buchwald-Hartwig amination, for instance, allows for the direct formation of C-N bonds by coupling an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable base. This has been successfully applied to the synthesis of various amino-substituted xanthones, which are of interest for their potential biological activities. The synthesis of 3,6-diaminoxanthones has been achieved through the reaction of 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) with a variety of primary and secondary amines. researchgate.net
Similarly, Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an aryl halide or triflate with an arylboronic acid. This has been utilized to introduce aryl substituents onto the xanthone scaffold, leading to compounds with extended π-systems and potentially altered photophysical properties.
The development of efficient cyanation methods is also crucial, as the nitrile group is a versatile functional handle that can be converted into various other functionalities. rsc.org While not specific to 3,6-dimethyl-9H-xanthen-9-one in the provided context, these methods are generally applicable to aryl halides and triflates, making them relevant for the derivatization of appropriately substituted xanthones. rsc.org
The following table provides examples of coupling reactions used for xanthone derivatization:
| Reaction Type | Xanthone Precursor | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Buchwald-Hartwig Amination | 9-Oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) | Primary/Secondary Amines | Palladium catalyst/Base | 3,6-Diaminoxanthones | researchgate.net |
| Suzuki-Miyaura Coupling | Halogenated/Triflated Xanthone | Arylboronic Acid | Palladium catalyst/Base | Aryl-substituted Xanthones | caymanchem.com |
Stepwise Chemical Redox Cycling for Xanthone Derivative Synthesis
A significant innovation in the synthesis of xanthone derivatives is the development of a stepwise chemical redox cycling methodology. nih.govnih.govacs.org This approach offers a milder and often higher-yielding alternative to traditional direct oxidation methods, such as those using potassium permanganate. nih.gov The process is particularly effective for the synthesis of 3,6-bis(dimethylamino)-9H-xanthen-9-one from its corresponding pyronine Y precursor. orgsyn.org
The cycle begins with a base-catalyzed hydrolysis of the pyronine in the presence of water, which disproportionates the pyronine into a 1:1 mixture of the desired xanthone and the corresponding reduced xanthene. nih.govnih.govacs.org The key to the efficiency of this method lies in the subsequent in-situ oxidation of the xanthene byproduct back to the pyronine. This is typically achieved using a mild oxidizing agent like iodine. nih.govnih.govacs.org The regenerated pyronine can then re-enter the disproportionation step, effectively driving the reaction towards the formation of the xanthone. nih.gov
This redox cycling strategy has been shown to be general for various rhodamine, carborhodamine, and siliconrhodamine pyronines, providing good to excellent yields of the corresponding xanthones. nih.govacs.org For the synthesis of 3,6-bis(dimethylamino)-9H-xanthen-9-one, this method has been reported to more than double the yield compared to the standard permanganate oxidation. nih.gov The reaction is typically carried out in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. orgsyn.org
The following table outlines the key steps in the stepwise chemical redox cycling for xanthone synthesis:
| Step | Reactant(s) | Reagent(s)/Conditions | Product(s) | Reference(s) |
| 1. Disproportionation | Pyronine Y | Tribasic sodium phosphate, Water, NMP, 110 °C | 3,6-Bis(dimethylamino)-9H-xanthen-9-one and 3,6-Bis(dimethylamino)xanthene | nih.govacs.orgorgsyn.org |
| 2. Oxidation | 3,6-Bis(dimethylamino)xanthene | Iodine, Tribasic sodium phosphate, Water, 110 °C | Pyronine Y | nih.govnih.govacs.orgorgsyn.org |
Photophysical Properties and Photochemical Reactivity of 9h Xanthen 9 One, 3,6 Dimethyl and Analogues
Absorption and Emission Spectral Characteristics
The electronic absorption spectra of xanthen-9-one derivatives are characterized by transitions within the aromatic system. For instance, the analogue 3,6-dimethoxy-9H-xanthen-9-one exhibits absorption maxima (λmax) at 241 nm and 307 nm. caymanchem.combiomol.com These bands are typically assigned to π-π* electronic transitions within the conjugated xanthen-9-one core.
Another analogue, 2,3-dimethoxy-9H-xanthen-9-one, shows an intense absorption band with a maximum at 245 nm, which is also attributed to a symmetry-allowed π-π* transition of the aromatic rings. A lower energy band, observed at 350 nm in n-hexane, corresponds to the π-π* transition associated with the carbonyl group. This band exhibits a bathochromic (red) shift as the polarity of the solvent increases, which is characteristic of such transitions.
While detailed emission data for 3,6-dimethyl-9H-xanthen-9-one is not extensively documented in the reviewed literature, the fluorescence of xanthene-based dyes is a well-studied phenomenon. The emission wavelength and intensity are highly sensitive to the molecular structure and environment.
Table 1: Absorption Spectral Data for Xanthen-9-one Analogues
| Compound | Solvent | Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| 3,6-Dimethoxy-9H-xanthen-9-one | Not Specified | 241 nm, 307 nm | caymanchem.combiomol.com |
Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. The determination of Φf can be performed using relative methods, by comparison to a well-characterized standard, or absolute methods using an integrating sphere. rsc.org
For the broader class of xanthene dyes, such as fluorescein (B123965) derivatives, the quantum yield is highly dependent on the substitution pattern and the pH of the medium. Electron-withdrawing groups, like fluorine atoms, can influence the acidity of the phenolic proton, thereby affecting the equilibrium between the neutral and the more fluorescent anionic form.
Influence of Substituents on Photophysical Behavior
Substituents on the xanthen-9-one core are pivotal in tuning its photophysical properties. The position and electronic nature (electron-donating or electron-withdrawing) of these groups alter the energy levels of the frontier molecular orbitals.
For example, the introduction of methoxy (B1213986) groups, which are electron-donating, at the 2 and 3 positions results in a triplet energy of 79.3 kcal/mol for 2,3-dimethoxy-9H-xanthen-9-one. This is higher than the triplet energy of the parent compound, xanthone (B1684191) (74 kcal/mol), which possesses a lowest energy triplet excited state with n-π* character. The presence of substituents can thus alter the nature and energy of the excited states.
Similarly, in fluorescein analogues, the addition of electron-withdrawing fluorine atoms to the xanthene moiety has been shown to lower the pKa, making the highly fluorescent anionic form more accessible under a wider range of pH conditions. This demonstrates the powerful role substituents play in tailoring the optical properties of the xanthene scaffold for specific applications.
Excited State Dynamics and Photochemical Mechanisms
The fate of the absorbed energy in xanthen-9-one derivatives is dictated by complex excited-state dynamics, which can be elucidated using time-resolved spectroscopic techniques.
Laser flash photolysis (LFP) is an indispensable tool for studying short-lived transient species like triplet excited states. unimelb.edu.aursc.orgcnrs.fr In an LFP experiment, a sample is excited by a short, intense laser pulse, and the resulting changes in absorption are monitored over time.
For example, LFP studies of 2,3-dimethoxy-9H-xanthen-9-one in acetonitrile, using a 355 nm laser pulse, led to the formation of its triplet excited state. This transient species was identified by its characteristic absorption spectrum with maxima at 380 nm, 550 nm, and a broad band at 630 nm. The lifetime of this triplet state was determined to be approximately 3.0 µs in acetonitrile. The triplet energy was calculated to be 79.3 kcal/mol based on its phosphorescence emission spectrum.
Table 2: Triplet State Properties of 2,3-Dimethoxy-9H-xanthen-9-one in Acetonitrile
| Property | Value |
|---|---|
| Transient Absorption Maxima (λmax) | 380, 550, 630 nm |
| Lifetime (τ) | ~3.0 µs |
Under high-energy excitation, some xanthen-9-one derivatives can undergo photoionization, ejecting an electron to form a radical cation. This process is often more efficient in polar solvents that can stabilize the resulting charged species.
When a solution of 2,3-dimethoxy-9H-xanthen-9-one in a 1:1 water/acetonitrile mixture was subjected to laser photolysis at 266 nm, the formation of its radical cation was observed. This radical cation exhibited a distinct transient absorption spectrum with a maximum around 390 nm and a broad absorption band between 500 and 650 nm. This transient species showed a significantly longer lifetime of 18.7 µs. The identity of the radical cation was further confirmed by its reactivity with various nucleophiles.
Energy Transfer and Electron Transfer Processes in Photoreactions
The triplet excited state of xanthen-9-ones is a key intermediate in many photoreactions, participating in both energy and electron transfer processes.
The triplet state of 2,3-dimethoxy-9H-xanthen-9-one was shown to be efficiently quenched by species like 1,3-cyclohexadiene (B119728) via a triplet-triplet energy transfer mechanism. In this process, the excitation energy is transferred from the xanthenone triplet to the quencher.
The same triplet state can also be quenched via electron transfer or hydrogen abstraction. When interacting with 1,4-diazabicyclo[2.2.2]octane (DABCO), an electron-donating amine, the formation of the xanthenone anion radical was observed, indicating an electron transfer mechanism. Similarly, quenching by phenol (B47542) and its derivatives occurred at near-diffusion-controlled rates, suggesting a hydrogen abstraction or electron transfer process leading to the formation of a ketyl radical. These studies highlight the versatile reactivity of the xanthen-9-one triplet state.
Table 3: Chemical Compound Names
| Compound Name |
|---|
| 9H-Xanthen-9-one, 3,6-dimethyl- |
| 3,6-Dimethoxy-9H-xanthen-9-one |
| 2,3-Dimethoxy-9H-xanthen-9-one |
| Xanthone |
| Fluorescein |
| 1,3-Cyclohexadiene |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
Computational and Theoretical Chemistry Studies of 9h Xanthen 9 One, 3,6 Dimethyl
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For the 9H-xanthen-9-one scaffold, these calculations provide a foundational understanding of its stability, reactivity, and spectroscopic properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.orgossila.com
Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
This table outlines the theoretical relationships based on Koopmans' theorem, providing a framework for how quantum chemical calculations are interpreted.
Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while Electron Affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. nih.govtsinghua.edu.cn These fundamental properties govern a molecule's behavior in charge-transfer reactions.
Computationally, IP and EA can be estimated from the energies of the frontier orbitals (IP ≈ -EHOMO and EA ≈ -ELUMO) or more accurately calculated as the energy difference between the optimized ground state and the corresponding ionized states (ΔSCF method). nih.gov For aromatic systems like 9H-Xanthen-9-one, 3,6-dimethyl-, the planar structure and π-conjugated system are key determinants of these values. While precise calculated values for this specific compound are not available in the provided literature, studies on related organic molecules show that DFT methods can provide reliable predictions. nih.gov The presence of methyl substituents would be expected to lower the ionization potential compared to the unsubstituted xanthone (B1684191) core due to their electron-donating nature.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netscielo.org.za It is widely used in drug discovery to understand how a ligand, such as a xanthene derivative, might interact with a biological target, typically a protein or enzyme. nih.gov
For the xanthone scaffold, molecular docking studies have been performed to investigate its potential as an inhibitor for various cancer-related targets, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and DNA topoisomerase IIα. scielo.org.zanih.gov These studies reveal that the planar xanthone core can fit into the active sites of these proteins, forming interactions such as:
Hydrogen Bonds: With key amino acid residues in the target's active site.
Hydrophobic Interactions: Arising from the aromatic rings of the xanthone structure.
π-π Stacking: Interactions between the aromatic system of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
In the case of 9H-Xanthen-9-one, 3,6-dimethyl-, the methyl groups would influence its binding affinity and selectivity. They could enhance hydrophobic interactions within a nonpolar pocket of a binding site or, conversely, cause steric hindrance that prevents optimal binding. A typical docking study would report a binding energy (in kcal/mol), with more negative values indicating a stronger, more stable interaction. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
MD simulations provide insights into the stability of the docked pose. scielo.org.za By simulating the movements of atoms and molecules over a period (e.g., nanoseconds), researchers can assess whether the ligand remains securely in the binding pocket. Key metrics from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable, low RMSD value suggests the complex is not undergoing major conformational changes. scielo.org.za
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. scielo.org.za
Studies on related xanthone derivatives have used MD simulations to confirm the stability of their interactions with targets like EGFR, supporting the findings from molecular docking. scielo.org.za
Structure-Reactivity Relationships from Computational Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For xanthene derivatives, QSAR studies have been developed to predict their anticancer activity. nih.gov
These models are built using a set of known molecules and their measured activities (e.g., IC50 values). Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These can include:
Electronic Descriptors: Such as HOMO/LUMO energies and dipole moment.
Steric Descriptors: Like molecular volume and surface area. nih.gov
Topological Descriptors: Which describe the connectivity of atoms.
Hydrophobicity Descriptors: Most commonly LogP. nih.gov
By applying statistical methods like multiple linear regression, a mathematical model is created that links these descriptors to the observed activity. nih.gov QSAR studies on xanthones have identified descriptors like dielectric energy, hydroxyl group count, and LogP as being significantly correlated with anticancer effects. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives like 9H-Xanthen-9-one, 3,6-dimethyl- and guide the design of more potent compounds.
In Silico Approaches for Mechanistic Pathway Prediction
Computational chemistry, particularly DFT, is a valuable tool for predicting and understanding reaction mechanisms. nih.gov For the synthesis of xanthenones, in silico studies can be used to model the reaction pathways, identify transition states, and calculate activation energies. This helps in understanding how the reaction proceeds and optimizing reaction conditions.
For example, the synthesis of xanthenones can occur through one-pot multicomponent reactions. researchgate.net Computational modeling can elucidate the probable mechanism, such as the initial protonation of an aldehyde, followed by a nucleophilic attack and subsequent cyclization. researchgate.net By calculating the energies of intermediates and transition states, the most favorable reaction pathway can be determined. These theoretical investigations provide a molecular-level understanding that complements experimental synthesis efforts. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 9H-Xanthen-9-one, 3,6-dimethyl- |
| 9H-Xanthen-9-one (Xanthone) |
| Phenylalanine |
| Tyrosine |
Applications in Advanced Chemical and Materials Science Research
Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
The foundational structure of 9H-xanthen-9-one and its derivatives, including the 3,6-dimethyl substituted variant, is a cornerstone in the synthesis of more complex and functionally diverse molecules. The reactivity of the xanthene core, particularly at the C9 position and the peripheral aromatic rings, allows for a wide range of chemical modifications.
Derivatives of 9H-xanthen-9-one are pivotal intermediates in the creation of a variety of organic compounds. For instance, the related compound, 3,6-dimethoxy-9H-xanthen-9-one, is a known synthetic precursor for fluorescein (B123965) derivatives. caymanchem.com This highlights the utility of the xanthen-9-one skeleton in constructing important classes of dyes. The general synthetic accessibility and the potential for functionalization make these xanthone (B1684191) derivatives valuable building blocks for chemists.
Furthermore, the xanthene scaffold itself is a frequent target of synthesis due to its prevalence in biologically active molecules and functional materials. nih.gov The synthesis of derivatives such as 3,6-bis(dimethylamino)-9H-xanthen-9-one is often a critical step in the development of rhodamine fluorophores. nih.gov This underscores the importance of the xanthone intermediate in accessing a broad spectrum of fluorescent dyes. The strategic placement of substituents, such as the methyl groups in 3,6-dimethyl-9H-xanthen-9-one, can be used to fine-tune the electronic properties and reactivity of the resulting molecules. The synthesis of various substituted xanthenes often proceeds through the modification of a central xanthone precursor. For example, 3,6-dihydroxy-9H-xanthen-9-one can be readily prepared and subsequently used to synthesize a range of 3,6-disubstituted xanthones. researchgate.net
Development of Fluorescent Materials, Dyes, and Pigments
The inherent photophysical properties of the xanthene ring system make it an excellent platform for the design of fluorescent materials. The extended π-conjugation of the tricyclic core gives rise to strong absorption and emission in the visible and ultraviolet regions of the electromagnetic spectrum. The substitution pattern on the xanthene rings plays a crucial role in modulating these properties.
While direct data on the fluorescence of 9H-Xanthen-9-one, 3,6-dimethyl- is not extensively detailed in the provided search results, the broader class of xanthene derivatives is widely recognized for its fluorescent capabilities. nih.gov For example, 3,6-dihydroxy-9H-xanthen-9-one is itself classified as a fluorescent dye. achemblock.com The introduction of electron-donating groups, such as the dimethylamino groups in 3,6-bis(dimethylamino)-9H-xanthen-9-one, is a well-established strategy for enhancing the fluorescence quantum yield and shifting the emission to longer wavelengths, which is fundamental to the performance of rhodamine dyes. nih.gov It can be inferred that the methyl groups in the 3,6-positions of 9H-Xanthen-9-one would similarly influence its photophysical properties, albeit to a different extent than stronger electron-donating groups.
The general structure of xanthene-based dyes allows for significant tuning of their absorption and emission characteristics. This tunability is critical for applications ranging from biological imaging to laser dyes.
Integration into Organic Electronic Devices: OLEDs and Sensors
The electroluminescent properties of organic molecules are at the heart of organic light-emitting diode (OLED) technology. The rigid and planar structure of the xanthene core, combined with its inherent fluorescence, makes it a promising candidate for inclusion in the emissive layers of OLEDs. The ability to modify the substituents on the xanthene ring allows for the fine-tuning of the emission color and efficiency of the device.
While specific research on the integration of 9H-Xanthen-9-one, 3,6-dimethyl- into OLEDs is not prominent in the search results, the use of phosphine (B1218219) oxide derivatives containing a xanthene-like core as matrix materials in OLEDs has been documented. googleapis.com These materials serve to support the emissive dopants and facilitate charge transport within the device. The thermal and morphological stability of the xanthene scaffold is advantageous for the longevity and performance of OLEDs.
In the realm of chemical sensors, the fluorescence of xanthene derivatives can be exploited for the detection of various analytes. The principle often relies on the modulation of the fluorescence intensity or wavelength upon interaction of the sensor molecule with the target species. For instance, the keto-enol isomerization and a red-shift in emission wavelengths depending on solvent polarity have been observed in a 2,6,9-substituted xanthen-3-one system, indicating a twisted intramolecular charge transfer (TICT) mechanism that is sensitive to the local environment. tcichemicals.com This sensitivity can be harnessed to develop sensors for polarity, ions, or specific biomolecules.
Material Science Applications: Dopants and Optical Property Modification
In materials science, dopants are intentionally introduced into a host material to alter its properties. Organic molecules with specific electronic characteristics can act as dopants in organic semiconductors to modify their conductivity and energy levels.
Although there is no direct evidence from the provided search results of 9H-Xanthen-9-one, 3,6-dimethyl- being used as a dopant, the general class of organic molecules with well-defined redox properties is employed for this purpose. The electronic nature of the xanthen-9-one core suggests that it could potentially function as a charge-trapping or energy-transfer agent when doped into a suitable polymer or small molecule matrix, thereby modifying the optical and electronic properties of the host material. The ability to tune the properties of cyanine (B1664457) fluorophores, which share some structural similarities in terms of being conjugated systems, highlights the importance of molecular design in achieving desired optical characteristics in various media. nih.gov
The modification of optical properties is a key area of materials research. The incorporation of chromophores like xanthene derivatives into polymers or glasses can lead to materials with tailored absorption, emission, and nonlinear optical (NLO) properties. The rigid xanthene backbone is beneficial for maintaining the desired optical characteristics in the solid state.
Design of Photoactivatable Compounds for Chemical Biology
Photoactivatable compounds, also known as photoremovable protecting groups or photocaged compounds, are molecules that can be activated by light to release a biologically active substance or to induce a specific chemical reaction. This spatio-temporal control over activity is highly valuable in chemical biology for studying complex biological processes.
Mechanistic Investigations of Biological Interactions of 9h Xanthen 9 One, 3,6 Dimethyl and Its Derivatives
Enzyme Inhibition Mechanisms
The interaction of xanthone (B1684191) derivatives with various enzymes is a key aspect of their biological function. These interactions are highly dependent on the substitution patterns on the xanthone core, which dictate the binding affinity and inhibitory potential.
Cyclooxygenase Enzyme Interaction Studies
Xanthone derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process through the synthesis of prostaglandins. The inhibition of COX-1 and COX-2 is a common mechanism for anti-inflammatory drugs.
Research has shown that certain xanthone derivatives can directly inhibit COX activity. For instance, γ-mangostin, a tetraoxygenated diprenylated xanthone, has been demonstrated to be a direct inhibitor of both COX-1 and COX-2. nih.gov The inhibition was found to be competitive, with IC50 values of approximately 0.8 µM for COX-1 and 2 µM for COX-2. nih.gov This indicates a direct interaction with the enzyme's active site.
A molecular simulation study on eight different xanthone derivatives further elucidated the structural requirements for COX inhibition. nih.gov This study highlighted that the conformation of the xanthone derivative within the tunnel-like active site of the COX enzymes influences the interaction energies. For example, one compound exhibited a strong hydrogen bond with Ser516 in human COX-2, leading to a stable complex. nih.gov Another derivative, 1,3,6,7-tetrahydroxyxanthone, showed high inhibitory potency against both COX-1 and COX-2. nih.gov While direct studies on 9H-Xanthen-9-one, 3,6-dimethyl- are not prevalent in the reviewed literature, the established activity of other xanthones suggests that the 3,6-disubstituted scaffold could interact with COX enzymes. The methyl groups at the 3 and 6 positions would influence the hydrophobicity and steric interactions within the enzyme's active site.
Table 1: Cyclooxygenase Inhibition by a Xanthone Derivative
| Compound | Target Enzyme | IC50 Value | Type of Inhibition |
| γ-mangostin | COX-1 | ~0.8 µM | Competitive |
| γ-mangostin | COX-2 | ~2 µM | Competitive |
Data sourced from a study on the inhibition of cyclooxygenase by gamma-mangostin. nih.gov
Acetylcholinesterase Inhibition Insights
A significant area of investigation for xanthone derivatives is their potential as acetylcholinesterase (AChE) inhibitors, which is a key therapeutic strategy for Alzheimer's disease. nih.govresearchgate.netnih.govglpbio.com The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission.
Numerous studies have demonstrated the AChE inhibitory activity of various xanthone derivatives. nih.govnih.govbiomol.com A series of 3-O-substituted xanthone derivatives showed significant AChE inhibitory effects, with IC50 values in the low micromolar range. nih.govnih.gov Kinetic studies of select derivatives revealed a mixed-mode inhibition, suggesting that these compounds may bind to both the active and allosteric sites of the enzyme. nih.govnih.gov
Molecular docking studies have provided insights into the binding interactions. For example, a 3-O-substituted xanthone derivative was shown to bind to the active site of AChE through extensive π–π stacking interactions with the indole (B1671886) and phenol (B47542) side chains of Trp86 and Tyr337. nih.govbiomol.com The type and position of substituents on the xanthone scaffold are crucial, with hydrophobic moieties enhancing activity through π-π interactions and hydroxyl groups contributing via hydrogen bonding. nih.gov Although direct data for 9H-Xanthen-9-one, 3,6-dimethyl- is limited, its structural analog, 3,6-Dimethoxy-9H-xanthen-9-one, is a known synthetic intermediate for compounds with AChE inhibitory activity. nih.gov This suggests that the 3,6-disubstituted xanthone core is a viable pharmacophore for AChE inhibition.
Table 2: Acetylcholinesterase Inhibitory Activity of Selected 3-O-Substituted Xanthone Derivatives
| Compound | IC50 (µM) vs. AChE | Inhibition Mechanism |
| Compound 23 (3-(4-phenylbutoxy)-9H-xanthen-9-one) | Not specified, but significant | Mixed |
| Compound 28 (ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate) | Not specified, but significant | Mixed |
| 11 other active derivatives | 0.88 to 1.28 | Not specified |
Data from a study on new 3-O-substituted xanthone derivatives as acetylcholinesterase inhibitors. nih.govnih.gov
Modulation of Reactive Oxygen Species (ROS) Pathways
Xanthone derivatives can influence cellular redox balance by modulating pathways involved in the generation of reactive oxygen species (ROS). One such pathway involves the enzyme xanthine (B1682287) oxidase (XO), which can produce superoxide (B77818) radicals and hydrogen peroxide.
Studies have shown that xanthones isolated from Polygala plants exhibit inhibitory activity against XO. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) study of 14 xanthones as XO inhibitors revealed that the substitution pattern significantly affects their inhibitory potency. The analysis of contour maps from this study suggested that the introduction of negatively charged groups at the 7-position and hydrophilic groups at the 2, 3, 6, and 7-positions could enhance activity. Conversely, hydrophobic groups at the 1 and 4-positions were found to be beneficial for increasing activity. nih.gov
Molecular Target Identification and Binding Studies
The biological effects of 9H-Xanthen-9-one, 3,6-dimethyl- and its derivatives are mediated through interactions with specific molecular targets. As discussed, enzymes like cyclooxygenases and acetylcholinesterase are key targets. nih.govnih.gov
Further research has identified other molecular targets for xanthone derivatives. For example, certain xanthones from mangosteen, such as α-mangostin and γ-mangostin, have been shown to inhibit Cyclin-Dependent Kinase 4 (CDK4). This inhibition is crucial for controlling cell cycle progression and has implications for cancer therapy. The study revealed that specific functional groups are required for CDK4 inhibition.
In the context of cancer, another identified target for a synthetic aminated xanthone derivative is the murine double minute 2 (MDM2) protein. This xanthone derivative was found to act as a p53-activating agent by inhibiting the MDM2-p53 interaction. Docking studies predicted the binding poses and the residues involved in this interaction. The 3,6-Dimethoxy-9H-xanthen-9-one, an analog of the title compound, is noted for its use in synthesizing compounds with anticancer potential, including those that induce apoptosis. nih.gov
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Caspase Activation)
A key mechanism of anticancer activity for many compounds is the induction of programmed cell death, or apoptosis. Xanthone derivatives have been shown to trigger apoptotic pathways in cancer cells. The 3,6-Dimethoxy-9H-xanthen-9-one has been used in the synthesis of compounds that demonstrate apoptosis-inducing activity.
The apoptotic process is often mediated by a cascade of enzymes called caspases. The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, like caspase-3, which then cleave various cellular substrates, leading to cell death. Studies have shown that overexpression of caspase-9 can be sufficient to trigger its own activation and induce apoptosis.
A synthetic aminated xanthone derivative was found to inhibit the growth of human colon adenocarcinoma cells in a p53-dependent manner. This growth inhibition was associated with the induction of a G1-phase cell cycle arrest and an increase in the protein expression levels of p53 transcriptional targets, ultimately leading to apoptosis. This highlights the potential of the xanthone scaffold to be modified to specifically target and activate programmed cell death pathways in cancer cells.
Influence of Substituent Patterns on Mechanistic Profiles
The biological and mechanistic profiles of xanthone derivatives are profoundly influenced by the pattern of substitution on the tricyclic core. Structure-activity relationship (SAR) studies have consistently shown that the nature, number, and position of substituents dictate the interaction with biological targets and the resulting pharmacological effects.
For instance, in the context of acetylcholinesterase inhibition, the presence of a hydrophobic moiety on the xanthone ring can lead to improved activity by enhancing π-π stacking interactions within the enzyme's active site. nih.gov Similarly, hydroxyl groups can contribute to binding through the formation of hydrogen bonds. nih.gov A study on 3-O-substituted xanthones found that the length and nature of the alkoxy chain at the 3-position significantly impacted AChE inhibitory activity. nih.govnih.gov
In the inhibition of xanthine oxidase, the positions of substituents are critical. Hydrophilic groups at positions 2, 3, 6, and 7 were found to enhance activity, while hydrophobic groups at positions 1 and 4 were beneficial. nih.gov This demonstrates the specific electronic and steric requirements for effective binding.
Furthermore, studies on the inhibition of CDK4 by xanthones from mangosteen revealed that specific functional groups are necessary to inhibit the enzyme and prevent the phosphorylation of downstream targets. For example, α-mangostin and γ-mangostin were effective inhibitors, while other derivatives like β-mangostin and garcinone C showed no significant inhibition, highlighting the subtle yet critical role of substituent differences.
For 9H-Xanthen-9-one, 3,6-dimethyl-, the two methyl groups at positions 3 and 6 would increase the lipophilicity of the molecule compared to its unsubstituted or hydroxylated counterparts. This increased lipophilicity could enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The symmetrical substitution pattern may also influence its binding orientation within an active site.
Q & A
Basic: What are the standard synthetic routes for 3,6-dimethyl-9H-xanthen-9-one, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via stepwise chemical redox cycling. A validated protocol involves the condensation of substituted phenolic precursors under acidic conditions, followed by cyclization. For example, Bachman et al. (2020) achieved a 72% yield using pyridine Y as a catalyst in a methanol-dichloromethane solvent system at 60°C . Yield optimization requires precise stoichiometric ratios, temperature control, and inert atmosphere to prevent oxidation byproducts. Impurities are minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 3,6-dimethyl-9H-xanthen-9-one?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .
- X-ray crystallography : Resolves the planar xanthene core and substituent spatial arrangement. Li et al. (2009) confirmed the dihedral angle (12.5°) between aromatic rings using single-crystal analysis .
- Cyclic voltammetry : Measures redox behavior; the compound shows quasi-reversible oxidation at +1.2 V (vs. Ag/AgCl) due to electron-donating methyl groups .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions)?
Methodological Answer:
Contradictions often arise from:
- Dynamic rotational effects : Variable-temperature NMR (VT-NMR) between −40°C and 25°C can stabilize conformers, clarifying split signals .
- Trace impurities : High-resolution mass spectrometry (HRMS) identifies adducts or oxidation products. For IR, compare experimental bands (e.g., C=O stretch at 1675 cm⁻¹) with computational DFT simulations .
- Solvent interactions : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding’s impact on peak broadening .
Advanced: What strategies enable selective functionalization of the xanthene core for tailored photophysical properties?
Methodological Answer:
- Electrophilic substitution : Methyl groups at C3/C6 direct further substitutions to C1/C7. Nitration (HNO₃/H₂SO₄) at C1 enhances fluorescence quantum yield by 40% .
- Cross-coupling : Suzuki-Miyaura reactions at C9 (e.g., with aryl boronic acids) introduce π-extended systems for OLED applications .
- Post-synthetic modifications : Demethylation (BBr₃ in CH₂Cl₂) generates hydroxyl groups for coordination chemistry .
Basic: What safety protocols are critical when handling 3,6-dimethyl-9H-xanthen-9-one in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as Acute Toxicity Category 3) .
- Ventilation : Use fume hoods for weighing and reactions; the compound may emit toxic fumes (e.g., CO) upon decomposition .
- Storage : Keep in sealed containers at −20°C, away from oxidizers and ignition sources .
Advanced: How can stability studies be designed to assess degradation pathways under varying pH and light conditions?
Methodological Answer:
- Photostability : Expose solutions (e.g., in ethanol/PBS) to UV-A (365 nm) and monitor absorbance decay (λmax = 320 nm) over 72 hours. Use LC-MS to identify photoproducts like quinone derivatives .
- pH stability : Conduct accelerated aging at pH 2–12 (37°C). Neutral conditions (pH 7.4) show <5% degradation over 30 days, while acidic media promote hydrolytic ring-opening .
Advanced: What experimental designs are optimal for probing the compound’s reactivity in catalytic or supramolecular systems?
Methodological Answer:
- Catalytic screening : Test Lewis acid (e.g., AlCl₃) or organocatalyst (e.g., DMAP) effects on Friedel-Crafts alkylation kinetics via in situ FTIR .
- Host-guest studies : Titrate the compound into cyclodextrin solutions and monitor fluorescence quenching to calculate binding constants (Kₐ ~ 10³ M⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
